PKA Selectivity Over Epac1: >20-Fold Higher Discrimination Than N⁶-Phe-cAMP
8-CPT-6-Phe-cAMP demonstrates significantly enhanced selectivity for PKA over Epac1 compared to its closest 6-substituted analog, N⁶-Phe-cAMP. In a comprehensive binding study using purified proteins, 8-CPT-6-Phe-cAMP exhibited a relative inhibition constant (K'i) of 110 for Epac1 (where cAMP = 1.0), indicating very low affinity and thus minimal Epac activation [1]. In contrast, N⁶-Phe-cAMP showed a K'i of 2.8 for Epac1, representing only ~2.5-fold discrimination from cAMP and a nearly 40-fold lower selectivity for PKA over Epac1 compared to 8-CPT-6-Phe-cAMP [1]. Additionally, while N⁶-Phe-cAMP acts as a partial agonist for Epac1, 8-CPT-6-Phe-cAMP's combined 8-(4-chlorophenylthio) and N⁶-phenyl modifications render it a full PKA agonist with no detectable Epac1 activation in functional assays [1].
| Evidence Dimension | Relative binding affinity to Epac1 (K'i) |
|---|---|
| Target Compound Data | K'i = 110 (relative to cAMP = 1.0) |
| Comparator Or Baseline | N⁶-Phe-cAMP: K'i = 2.8 |
| Quantified Difference | 39.3-fold lower affinity for Epac1 (110 vs 2.8) |
| Conditions | In vitro competitive binding assay using purified Epac1 and [³H]cAMP, as described in Christensen et al., JBC 2003 [1]. |
Why This Matters
This data confirms that 8-CPT-6-Phe-cAMP is a far cleaner tool for studying PKA-specific signaling, avoiding the confounding Epac activation observed with N⁶-Phe-cAMP, which can confound interpretation of cAMP-dependent cellular responses.
- [1] Christensen, A. E., et al. (2003). cAMP Analog Mapping of Epac1 and cAMP Kinase: Discriminating Analogs Demonstrate that Epac and cAMP Kinase Act Synergistically to Promote PC-12 Cell Neurite Extension. Journal of Biological Chemistry, 278(37), 35394–35402. View Source
